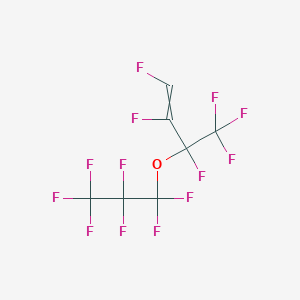
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene is a fluorinated organic compound with the molecular formula C9F18O3 . This compound is known for its unique chemical structure, which includes multiple fluorine atoms and an ether linkage. It is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene typically involves the reaction of hexafluoropropylene oxide with other fluorinated compounds under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and reactivity, allowing it to participate in various chemical reactions. The ether linkage in its structure also plays a role in its reactivity and stability .
Comparaison Avec Des Composés Similaires
1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid
- Hexafluoropropylene oxide dimer acid fluoride
- 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane
These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of multiple fluorine atoms and an ether linkage, which imparts distinct chemical properties and applications .
Propriétés
Numéro CAS |
84195-42-6 |
|---|---|
Formule moléculaire |
C7HF13O |
Poids moléculaire |
348.06 g/mol |
Nom IUPAC |
1,2,3,4,4,4-hexafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene |
InChI |
InChI=1S/C7HF13O/c8-1-2(9)3(10,5(13,14)15)21-7(19,20)4(11,12)6(16,17)18/h1H |
Clé InChI |
HMWAEFMAFARKHQ-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
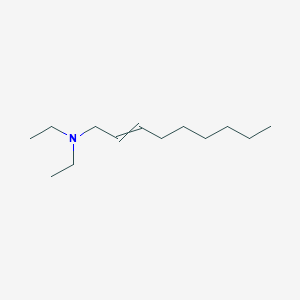
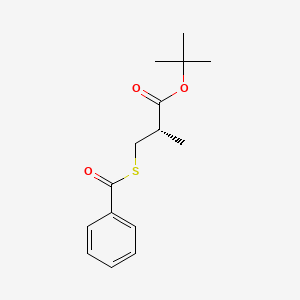

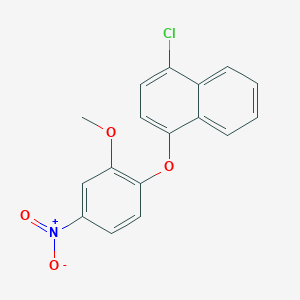

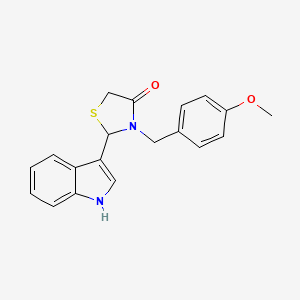

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
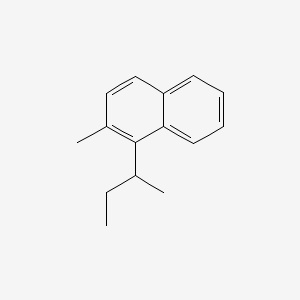

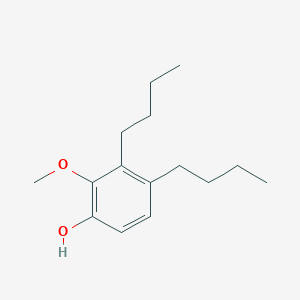
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
